molecular formula C10H12BrN B13463941 6-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline

6-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13463941
M. Wt: 226.11 g/mol
InChI Key: VUKDIIQIKOYFPA-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromomethyl group attached to the sixth position of the tetrahydroisoquinoline ring system. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the bromomethylation of 1,2,3,4-tetrahydroisoquinoline. One common method includes the use of paraformaldehyde and hydrobromic acid in acetic acid as reagents. The reaction is carried out under reflux conditions to achieve the desired bromomethylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of new derivatives with different functional groups.

    Oxidation Reactions: Formation of carbonyl compounds.

    Reduction Reactions: Formation of methyl derivatives.

Scientific Research Applications

6-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline
  • 6-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline
  • 6-(Methoxymethyl)-1,2,3,4-tetrahydroisoquinoline

Uniqueness

6-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the electrophilicity of the compound, making it more reactive in substitution reactions. Additionally, the bromomethyl group can participate in specific interactions with biological targets, contributing to its potential biological activities .

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

6-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C10H12BrN/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-2,5,12H,3-4,6-7H2

InChI Key

VUKDIIQIKOYFPA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=C(C=C2)CBr

Origin of Product

United States

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